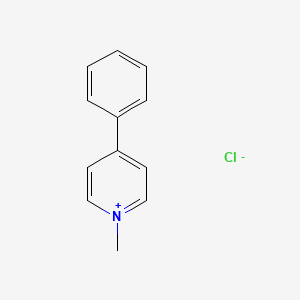

Cyperquat chloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of cyperquat chloride involves the quaternization of 4-phenylpyridine with methyl chloride. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as acetonitrile or dimethylformamide. The reaction is exothermic and must be carefully controlled to prevent overheating . Industrial production methods are similar but scaled up, often involving continuous flow reactors to manage the exothermic nature of the reaction more efficiently .

Análisis De Reacciones Químicas

Cyperquat chloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Aplicaciones Científicas De Investigación

Cyperquat chloride has been extensively studied for its neurotoxic properties. It is used in research to model Parkinson’s disease in laboratory animals due to its ability to selectively destroy dopaminergic neurons in the substantia nigra . Additionally, it has applications in studying mitochondrial dysfunction and oxidative stress, as it inhibits oxygen consumption in mitochondria . In the field of chemistry, it serves as a reference compound for studying quaternary ammonium salts and their reactions .

Mecanismo De Acción

The primary mechanism of action of cyperquat chloride involves the inhibition of mitochondrial complex I, leading to the disruption of oxidative phosphorylation. This results in the depletion of adenosine triphosphate (ATP) and the generation of reactive oxygen species, causing oxidative stress and cell death . The compound targets dopaminergic neurons, making it a valuable tool for studying neurodegenerative diseases .

Comparación Con Compuestos Similares

Cyperquat chloride is structurally similar to other quaternary ammonium herbicides such as paraquat and diquat. it is unique in its specific neurotoxic effects and its use as a model compound for Parkinson’s disease research . Similar compounds include:

Paraquat: Widely used as a herbicide but highly toxic to humans and animals.

Diquat: Another herbicide with similar properties but less neurotoxic than this compound.

This compound’s unique properties make it a compound of significant interest in both scientific research and industrial applications, despite its high toxicity and environmental concerns.

Actividad Biológica

Cyperquat chloride, chemically known as 1-methyl-4-phenylpyridinium chloride, is a quaternary ammonium compound that has garnered attention due to its neurotoxic properties and potential implications in neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological effects, and relevance in scientific research.

This compound primarily exerts its neurotoxic effects through the inhibition of mitochondrial complex I. This inhibition disrupts oxidative phosphorylation, leading to a depletion of adenosine triphosphate (ATP) and an increase in reactive oxygen species (ROS), which in turn causes oxidative stress and neuronal cell death . The compound selectively targets dopaminergic neurons in the substantia nigra, making it a valuable model for studying Parkinson's disease.

Toxicological Profile

The toxicological profile of this compound reveals significant insights into its effects on cellular health. Studies have demonstrated that exposure to Cyperquat results in:

- Cellular Apoptosis : Induction of apoptotic pathways in dopaminergic cells, similar to other neurotoxicants like MPTP and paraquat .

- Oxidative Stress : Increased levels of ROS and lipid peroxidation, contributing to cellular damage and death .

- Mitochondrial Dysfunction : Significant reductions in ATP production and mitochondrial enzyme activities, particularly complex I and III .

Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of this compound on SH-SY5Y cells (a human-derived neuronal cell line). The results indicated that Cyperquat exposure led to a dose-dependent decrease in cell viability, with marked increases in ROS production and apoptosis markers. Notably, pretreatment with antioxidants provided significant neuroprotection against Cyperquat-induced toxicity .

Study 2: Comparison with Other Neurotoxicants

Research comparing the effects of Cyperquat with other known neurotoxicants such as paraquat and MPTP highlighted that while all three compounds induce dopaminergic cell death, Cyperquat exhibited unique pathways involving mitochondrial dysfunction that were distinct from those triggered by paraquat and MPTP .

Table 1: Comparison of Neurotoxic Effects

| Compound | Mechanism of Action | Primary Target | Key Findings |

|---|---|---|---|

| This compound | Inhibition of mitochondrial complex I | Dopaminergic neurons | Induces oxidative stress and apoptosis |

| Paraquat | ROS generation | Various cell types | Highly toxic; induces oxidative damage |

| MPTP | Metabolized to MPP+ | Dopaminergic neurons | Requires metabolism for toxicity |

Table 2: Effects on Cellular Viability

| Concentration (µM) | Viability (%) | ROS Levels (Relative) | Apoptosis Markers (Fold Increase) |

|---|---|---|---|

| 0 | 100 | 1.0 | 1.0 |

| 10 | 80 | 2.5 | 1.5 |

| 50 | 50 | 5.0 | 3.0 |

| 100 | 20 | 8.0 | 5.0 |

Propiedades

IUPAC Name |

1-methyl-4-phenylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBDZJLZIPJPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

48134-75-4 (Parent) | |

| Record name | Cyperquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041826 | |

| Record name | Cyperquat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-99-5 | |

| Record name | Cyperquat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39794-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyperquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyperquat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPERQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP3DNB9K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.